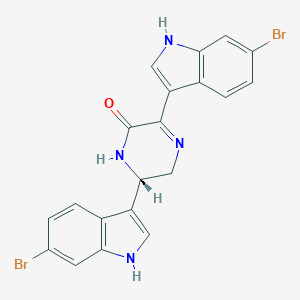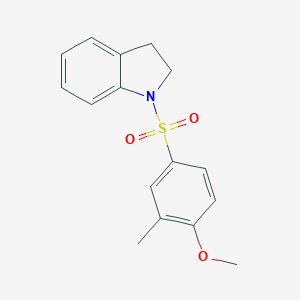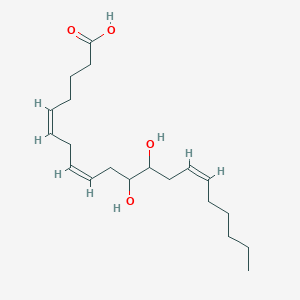
4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as EIPB, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide involves its binding to the active site of enzymes, thereby inhibiting their activity. The sulfonamide group of this compound interacts with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its activity. Similarly, this compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, leading to the inhibition of their activity. The binding of this compound to these enzymes is reversible, and the inhibition can be overcome by the addition of excess substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. For example, the inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound can lead to an increase in the levels of acetylcholine in the brain, making it a potential treatment for Alzheimer's disease. The effects of this compound on other enzymes are still being studied.
实验室实验的优点和局限性
One of the main advantages of using 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, making it a cost-effective option for research. Additionally, the reversible nature of its inhibition allows for the study of enzyme kinetics. However, one limitation of using this compound is its potential for off-target effects. As it inhibits multiple enzymes, it can lead to unintended effects in the system being studied.
未来方向
There are several future directions for the study of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is its potential applications in the treatment of cancer. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, the development of more specific enzyme inhibitors based on the structure of this compound could lead to the development of more targeted treatments for various diseases. Finally, the study of the off-target effects of this compound could lead to a better understanding of the roles of various enzymes in physiological processes.
合成方法
4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of different chemical reagents. The first step involves the reaction of 4-ethoxy-3-isopropylbenzenesulfonyl chloride with pyridine to form N-(4-pyridinylmethyl)-4-ethoxy-3-isopropylbenzenesulfonamide. This intermediate is then reacted with sodium hydride and ethyl iodide to form the final product, this compound. The purity of the final product can be confirmed through various analytical techniques, such as HPLC and NMR spectroscopy.
科学研究应用
4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research for its potential applications as an enzyme inhibitor. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a variety of effects. For example, this compound has been shown to have potential applications in the treatment of Alzheimer's disease, glaucoma, and cancer.
属性
分子式 |
C17H22N2O3S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-ethoxy-3-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-22-17-6-5-15(11-16(17)13(2)3)23(20,21)19-12-14-7-9-18-10-8-14/h5-11,13,19H,4,12H2,1-3H3 |
InChI 键 |
LTXAHPVAANCPMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(C)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)


![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)







![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)